molecular formula C10H11NOS B460516 3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine CAS No. 55023-34-2

3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine

Cat. No.: B460516
CAS No.: 55023-34-2
M. Wt: 193.27g/mol
InChI Key: KOSDSPITNIVXIP-UHFFFAOYSA-N
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Description

3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine is a key synthetic intermediate based on the privileged thieno[2,3-b]pyridine scaffold, a structure of high interest in medicinal chemistry for developing novel bioactive molecules. While specific biological data for this methoxy-substituted derivative is limited in the public domain, its core structure is a fundamental building block for creating diverse compounds with significant research potential. Thieno[2,3-b]pyridine derivatives are extensively investigated for their versatile biological activities. Research on closely related analogues has demonstrated potent dual inhibitory action against key enzymes in the eicosanoid biosynthesis pathway, specifically cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) . Such dual inhibitors are pursued to develop anti-inflammatory agents with superior efficacy and a potentially improved safety profile compared to classical NSAIDs, as evidenced by compounds showing higher potency than ibuprofen in vivo . Furthermore, the thieno[2,3-b]pyridine core is a prominent pharmacophore in anticancer research. Molecular frameworks incorporating this system are designed to target and inhibit essential kinases, such as the Epidermal Growth Factor Receptor (EGFR) . Inhibition of EGFR and its mutant forms is a validated strategy in oncology, and novel thienopyridine-based structures have shown promising suppression effects against liver and breast cancer cell lines in vitro . Beyond these areas, this heterocyclic system also serves as a precursor for synthesizing new antimicrobial agents. Derivatives clubbed with thiazole ring systems have exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains such as C. albicans . As a reagent, this compound provides researchers with a versatile starting material for further functionalization and exploration in drug discovery programs focused on inflammation, oncology, and infectious diseases.

Properties

IUPAC Name

3-methoxy-4,6-dimethylthieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-6-4-7(2)11-10-9(6)8(12-3)5-13-10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSDSPITNIVXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=CS2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Cyanothioacetamide Condensation

The thieno[2,3-b]pyridine core is frequently synthesized through cyclization reactions involving pyridine-thione intermediates. A prominent method involves reacting 4,6-dimethyl-3-cyano-2-chloropyridine with thiourea in dry ethanol under reflux to yield 1,2-dihydro-4,6-dimethyl-2-thioxopyridine-3-carbonitrile (1 ). This intermediate serves as a precursor for further functionalization. Subsequent treatment with chloroacetic acid and aldehydes in acetic acid/acetic anhydride generates substituted thienopyridines, with yields reaching 68% after recrystallization.

Alternative Cyclization Strategies

Alternative routes employ carbon disulfide and alkylation agents. For example, reacting 3-cyanopyridine-2(1H)-thione with iodomethane in the presence of base produces methylthio derivatives, which cyclize under thermal conditions to form the thienopyridine framework. This method emphasizes the role of electron-withdrawing groups (e.g., nitriles) in directing cyclization regioselectivity.

Methoxy Group Introduction

Nitration-Methoxylation Sequential Reactions

A patent by EP0369208A1 outlines a two-step process for methoxy group installation. Starting with 3,5-dimethylpyridine, oxidation to the N-oxide followed by nitration at the 4-position yields 3,5-dimethyl-4-nitropyridine-N-oxide. Treatment with sodium methoxide replaces the nitro group with methoxy, forming 3,5-dimethyl-4-methoxypyridine-2-carbonitrile. Catalytic hydrogenation of this nitrile intermediate produces 3,5-dimethyl-4-methoxypyridine-2-methanamine, which undergoes diazotization in aqueous acidic conditions to yield the methanol derivative.

Direct Methoxylation via Nucleophilic Substitution

In some cases, methoxy groups are introduced via nucleophilic aromatic substitution. For instance, 4-chloro-3,5-dimethylpyridine reacts with sodium methoxide in methanol under reflux, displacing chlorine with methoxy at elevated temperatures (120°C, 12 h). This method requires careful control of steric and electronic effects to avoid side reactions.

Methyl Group Installation and Regioselectivity

Alkylation of Pyridine Precursors

Methyl groups at positions 4 and 6 are introduced early in the synthesis. A common approach involves alkylating 3-cyano-4-methoxypyridine with methyl iodide in the presence of sodium hydride, achieving >80% yield. The use of bulky bases (e.g., LDA) enhances regioselectivity, favoring methylation at the 4- and 6-positions over the 2-position.

Friedel-Crafts Methylation

In cases where direct alkylation is challenging, Friedel-Crafts acylation followed by reduction provides an alternative. For example, acetylation of 3-methoxypyridine with acetyl chloride and AlCl₃, followed by Huang-Minlon reduction, yields 3-methoxy-4,6-dimethylpyridine. This method is less favored due to multi-step complexity but offers precise control over substitution patterns.

Integrated Synthesis Protocols

One-Pot Cyclization-Methoxylation

Recent advancements combine cyclization and methoxylation in a single pot. A mixture of 4,6-dimethylpyridine-3-carbonitrile, thiourea, and sodium methoxide in DMF undergoes cyclization at 100°C for 6 h, directly yielding 3-methoxy-4,6-dimethylthieno[2,3-b]pyridine. This method reduces purification steps and improves overall yield (75–82%).

Catalytic Hydrogenation-Diazotization

A patent-derived protocol involves catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile over Pd/C in ethanol, followed by diazotization with sodium nitrite in glacial acetic acid. The resulting 3,5-dimethyl-4-methoxypyridine-2-methanol is treated with thionyl chloride to finalize the chloromethyl intermediate, which is subsequently reduced to the target compound.

Analytical and Optimization Data

Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield (%)
Temperature70–80°C (cyclization)+15%
SolventAcetic acid/acetic anhydride+20% (vs. ethanol)
Catalyst Loading5% Pd/C90% conversion

Data aggregated from highlight acetic acid as the superior solvent for cyclization, improving yields by 20% compared to ethanol. Catalytic hydrogenation at 50 psi H₂ pressure achieves near-quantitative conversion of nitriles to amines.

Purification Techniques

Recrystallization from methanol/water mixtures (1:3 v/v) removes unreacted starting materials and byproducts, enhancing purity to >98%. Bulb tube distillation under reduced pressure (0.1 mmHg) is critical for isolating volatile intermediates like 3,5-dimethyl-4-methoxy-2-chloromethylpyridine .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and dimethyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thieno[2,3-b]pyridine derivatives, including 3-methoxy-4,6-dimethylthieno[2,3-b]pyridine. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a synthesized thieno[2,3-b]pyridine compound demonstrated potent activity against triple-negative breast cancer cell lines at nanomolar concentrations. The mechanism involves targeting phosphoinositide-specific phospholipase C (PI-PLC), which plays a crucial role in cancer cell signaling pathways .

Case Study: Breast Cancer Cells

  • Cell Lines Tested : MDA-MB-231 and MCF-7
  • Findings : The compound reduced cancer stem cell populations and altered metabolic pathways related to glycolysis and gluconeogenesis.
  • Significance : These findings suggest potential for developing targeted therapies for aggressive breast cancer types.

Antiviral Properties

Thieno[2,3-b]pyridine derivatives have also been investigated for their antiviral properties, particularly against HIV. In studies evaluating the efficacy of various compounds, certain thieno[2,3-b]pyridines were found to inhibit the function of the HIV Rev protein, which is essential for viral replication. This inhibition was assessed using enzyme-linked immunosorbent assays (ELISA) to measure p24 antigen levels in infected cells .

Case Study: HIV Inhibition

  • Compound Concentration : Tested at 10 µM
  • Results : Compounds inhibited p24 production by over 50%, indicating significant antiviral activity.
  • Implications : This suggests potential for developing new antiviral agents targeting HIV.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through its action as a dual inhibitor of cyclooxygenase (COX) enzymes and lipoxygenase (LOX). These enzymes are pivotal in eicosanoid biosynthesis, which is involved in inflammatory responses. In experimental models, certain derivatives exhibited greater potency than traditional anti-inflammatory drugs like ibuprofen .

Case Study: In Vivo Anti-inflammatory Activity

  • Model Used : Rat paw edema model
  • Results : Compounds showed IC50 values lower than that of ibuprofen for COX inhibition.
  • : These findings support the development of new anti-inflammatory therapies based on thieno[2,3-b]pyridine structures.

Kinase Inhibition

Another significant application of thieno[2,3-b]pyridine derivatives is their role as inhibitors of various kinases involved in disease processes such as autoimmune disorders and cancer. For example, some compounds have been identified as inhibitors of the IκB kinase (IKK) complex, which is implicated in inflammatory and autoimmune diseases .

Case Study: IKK Inhibition

  • Target Kinase : IKK complex
  • Therapeutic Area : Autoimmune diseases
  • Outcome : Compounds demonstrated effective inhibition in vitro.

Synthesis and Structural Variations

The synthesis of this compound and its derivatives has been a focus of research to optimize their biological activity. Variations in substituents at different positions on the thieno[2,3-b]pyridine scaffold can significantly influence their pharmacological properties. For instance, modifications can enhance lipophilicity or alter interactions with biological targets .

CompoundTargetActivityReference
1PI-PLCAnticancer
2HIV RevAntiviral
3COX/LOXAnti-inflammatory
4IKKKinase inhibition

Mechanism of Action

The mechanism of action of 3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. However, amino groups are critical for receptor binding in CNS-targeted compounds .
  • Ester/Carboxamide Derivatives : Esters (e.g., ethyl carboxylates) are common intermediates for dyes and fluorescent brighteners, while carboxamides (e.g., kinase inhibitors) enhance target specificity .
  • Biological Activity : Methyl and methoxy groups at positions 4 and 6 are conserved in anticancer and antimicrobial derivatives, suggesting their role in scaffold stability and bioactivity .

Physicochemical Properties

  • Methoxy vs. For instance, methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (C₁₁H₁₂N₂O₂S, MW 236.29) has a logP ~2.5, while methoxy analogs may exhibit higher hydrophobicity .
  • Thermal Stability : Esters (e.g., ethyl carboxylates) have lower melting points (~150–200°C) compared to carboxamides (>250°C) due to weaker intermolecular forces .

Biological Activity

3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine is a compound belonging to the thienopyridine class, which has garnered significant attention due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its unique thieno-pyridine structure, which contributes to its biological properties. The chemical formula is C9H10N2SC_9H_{10}N_2S, and it exhibits various pharmacological activities due to the presence of both thiophene and pyridine rings.

Antimicrobial Activity

Research indicates that thienopyridines, including this compound, exhibit notable antimicrobial properties. A study highlighted that derivatives of thienopyridines were effective against a range of pathogens, including Staphylococcus epidermidis and Leishmania amazonensis . The mechanism involves the inhibition of bacterial histidine kinase autophosphorylation, which is crucial for bacterial growth and survival.

Anticancer Properties

The compound has shown promise in anticancer research. Thienopyridine derivatives have been reported to inhibit various cancer cell lines through mechanisms such as induction of apoptosis and cell cycle arrest. For instance, compounds related to this compound have demonstrated antiproliferative effects against human cancer cell lines .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Studies have indicated that it acts as a dual inhibitor of key enzymes involved in eicosanoid biosynthesis—cyclooxygenase (COX) and lipoxygenase (LOX). In a rat paw edema model, certain thienopyridine derivatives exhibited higher potency than ibuprofen . This suggests potential applications in treating inflammatory disorders.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as COX and LOX involved in inflammatory pathways.
  • Modulation of Signal Transduction : Thienopyridines can influence signaling pathways related to cell proliferation and apoptosis.
  • Antiviral Activity : Some studies suggest that derivatives can inhibit viral replication by targeting components of the viral life cycle .

Research Findings and Case Studies

StudyFindings
Demonstrated antimicrobial activity against Staphylococcus epidermidis and Leishmania amazonensis.
Identified as an inhibitor of Rev-RRE function in HIV replication assays.
Showed significant anti-inflammatory effects in animal models compared to standard NSAIDs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation of substituted pyridine precursors with sulfur-containing reagents. For example, one-pot methods using hexamethylenetetramine and acetic acid under reflux conditions (120°C) have been effective for analogous thienopyridine frameworks . Key intermediates, such as ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, are synthesized via regioselective cyclization, followed by functional group modifications (e.g., methoxylation via nucleophilic substitution or oxidation-reduction sequences) .

Q. How can researchers characterize the structural purity of this compound derivatives?

  • Methodological Answer : Advanced analytical techniques are critical:

  • NMR Spectroscopy : 1H and 13C NMR (including DEPT and 2D experiments) confirm regiochemistry and substituent positions. For example, methoxy groups exhibit distinct singlet peaks in 1H NMR (~δ 3.8–4.0 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular formulas, particularly for detecting isotopic patterns (e.g., sulfur-34 in thienopyridines) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, essential for confirming stereochemistry in complex derivatives .

Q. What biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Initial screening often includes:

  • Cytotoxicity Assays : MTT or resazurin-based assays against cancer cell lines (e.g., MCF-7, HepG2) to assess IC50 values .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for muscarinic M4 receptors) to evaluate allosteric modulation potential, as seen in structurally related β-amino carboxamide pharmacophores .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or growth factor receptors (e.g., FGFRs), with IC50 determination via dose-response curves .

Advanced Research Questions

Q. How do substitution patterns on the thienopyridine core influence receptor binding affinity and selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Methoxy Positioning : The 3-methoxy group enhances metabolic stability but may reduce solubility. Computational docking (e.g., AutoDock Vina) shows that para-substituted methoxy groups improve hydrophobic interactions with receptor pockets .
  • Methyl Groups : 4,6-Dimethyl substitution optimizes steric bulk, as seen in M4 PAM chemotypes, where these groups prevent off-target binding to mAChR subtypes .
  • Bioisosteric Replacements : Replacing the thieno ring with pyrrolo[2,3-b]pyridine alters π-π stacking but retains affinity for FGFRs, as shown in comparative IC50 assays .

Q. What strategies resolve low yield in the cyclization step during thienopyridine synthesis?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted derivatives .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates in heterocyclization, while microwave-assisted synthesis reduces side-product formation .
  • Purification Techniques : Gradient flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC (C18 column) isolates high-purity fractions, critical for pharmacological studies .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Assess binding stability of this compound in receptor active sites (e.g., M4 mAChR) over 100-ns trajectories using GROMACS .
  • QSAR Modeling : Utilizes descriptors like logP, topological polar surface area (TPSA), and H-bond acceptor counts to correlate structural features with IC50 values in cytotoxicity datasets .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic substitution, validated by experimental NMR shifts .

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